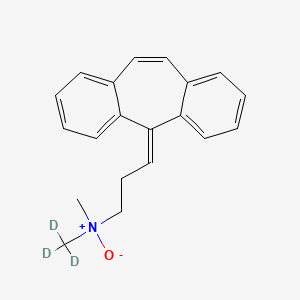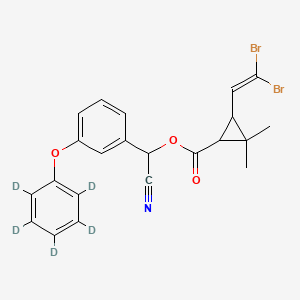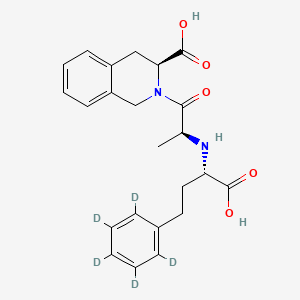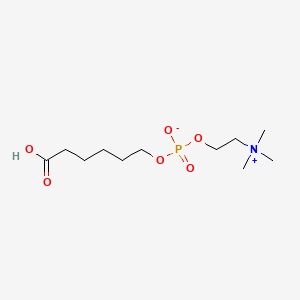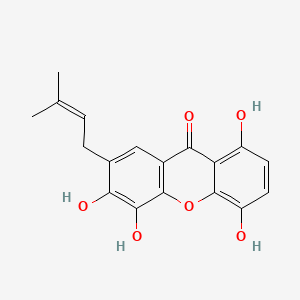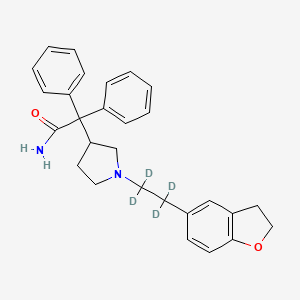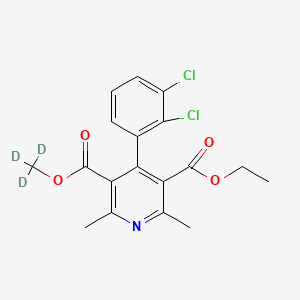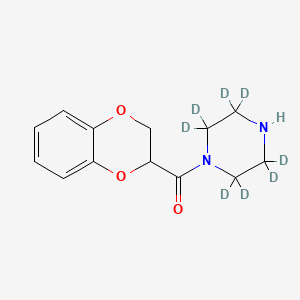
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated derivative of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine. This compound is primarily used in organic synthesis and research applications. The deuterium atoms in the compound make it particularly useful in various scientific studies, including those involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 typically involves the deuteration of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is typically carried out under an inert atmosphere to prevent the exchange of deuterium with hydrogen from the environment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and distribution of the compound in biological systems.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Mécanisme D'action
The mechanism of action of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets. As a piperazine derivative, it is known to inhibit human acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The deuterium atoms in the compound may also influence its metabolic stability and interaction with biological targets.
Comparaison Avec Des Composés Similaires
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 can be compared with other similar compounds such as:
1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine: A structural isomer with different chemical reactivity and biological activity.
Doxazosin: A related piperazine derivative used as a pharmaceutical agent, which also inhibits acetylcholinesterase but has different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studies requiring precise isotopic tracing and analysis.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPDJNTYCSBJZ-YEBVBAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
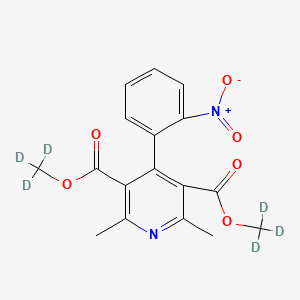
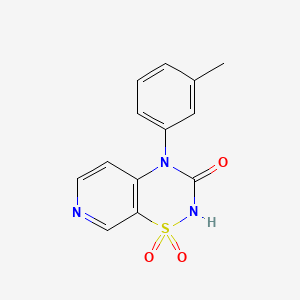
![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/new.no-structure.jpg)
